1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine -

1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine

Catalog Number: EVT-5050439
CAS Number:
Molecular Formula: C24H36N2O5
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R-trans)-4-[1-[3,5-Bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301)

  • Compound Description: R116301 is a potent and selective neurokinin-1 (NK1) receptor antagonist. It demonstrates high affinity for the human NK1 receptor and significant selectivity over NK2 and NK3 receptors. This compound exhibits strong activity in inhibiting substance P (SP)-induced peripheral and central effects, making it a potential therapeutic agent for conditions involving NK1 receptor modulation. []

8-Cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine (FSCPX)

  • Compound Description: FSCPX acts as a potent and irreversible antagonist of the A1 adenosine receptor. Studies have demonstrated its effectiveness in reversing adenosine-induced increases in K+ current in guinea pig atrial myocytes and inhibiting the binding of A1 adenosine receptor agonists. This compound exhibits selectivity for the A1 subtype over the A2a adenosine receptor. [, , ]

3-(4-{[4-(4-{[3-(3,3-Dimethyl-1-piperidinyl)propyl]oxy}phenyl)-1-piperidinyl]carbonyl}-1-naphthalenyl)propanoic Acid/Propenoic Acid Analogues

  • Compound Description: This group of compounds represents a class of histamine H3 and H1 receptor antagonists investigated for their potential in treating inflammatory and allergic disorders. Their structures involve a naphthalene ring linked to a piperidine unit through a propyl chain containing an oxygen atom, a motif that appears in variations within this series. []
  • Relevance: The target compound shares a notable structural resemblance to this series, particularly the presence of a substituted benzoyl group (analogous to the naphthalene in the analogues) connected to a piperidine ring, further linked through an oxygen atom to a propyl chain attached to another piperidine. This striking similarity in the spatial arrangement of key pharmacophoric elements suggests a potential overlap in their binding modes and biological activities, although specific receptor targets and pharmacological profiles might differ due to the variations in their structures. []

1,4-Bis-(3-(3,4,5-trimethoxybenzoyloxy)-propyl)perhydro-1,4-diazepine (Dilazep)

  • Compound Description: Dilazep is recognized for its coronary vasodilatory effects. Studies have indicated its ability to relax various isolated smooth muscles, antagonize Ca2+ activity, and potentiate the effects of adenosine and adenine nucleotides. This pharmacological profile makes dilazep a potential therapeutic candidate for conditions involving coronary artery constriction. []
  • Relevance: Dilazep shares with the target compound a core structure of a central ring system (diazepine for dilazep, piperidine for the target compound), flanked by two symmetrical arms. Each arm in both compounds consists of a propyl chain linked by an oxygen atom to a benzoyl group. This symmetrical arrangement with a repeated motif suggests a potential structure-activity relationship. The key difference lies in the substituents on the benzoyl group (trimethoxy for dilazep) and the nature of the central ring system. These differences are likely responsible for the distinct pharmacological profiles of these compounds. []

N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (9)

  • Compound Description: This compound exhibits anxiolytic properties in preclinical models, demonstrating good oral activity in the elevated plus maze test. While showing modest affinity for neurokinin NK1 and NK2 receptors, its specific mechanism of action in alleviating anxiety requires further investigation. []
  • Relevance: The target compound shares a core structure with compound 9, both featuring a benzoyl group linked to a 4-piperidine ring. Additionally, both possess an amide substituent on the piperidine ring, although the specific nature and position of these substituents differ. These shared structural elements suggest a possible connection in their pharmacological profiles, particularly considering the role of both molecules in modulating central nervous system activity. Further research is needed to determine the extent to which these structural similarities translate to shared biological targets or mechanisms of action. []

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (Compound 44)

  • Compound Description: Compound 44 demonstrates potent antiestrogenic activity with minimal intrinsic estrogenicity. It exhibits high affinity for rat uterine cycloplasmic estrogen receptors and effectively inhibits the growth of DMBA-induced rat mammary tumors, highlighting its potential as a therapeutic agent for estrogen-dependent conditions. []
  • Relevance: This compound, while structurally distinct, shares a key element with the target compound: a piperidine ring connected to a benzoyl group through an ethoxy linker. This shared motif, though embedded in different structural contexts, suggests a potential common pharmacophore contributing to their biological activities. The presence of the benzothiophene and phenol groups in Compound 44 differentiates it from the target compound and likely contributes to its specific antiestrogenic properties. []

Properties

Product Name

1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine

IUPAC Name

3-methoxy-1-[4-[4-(3-propoxypiperidine-1-carbonyl)phenoxy]piperidin-1-yl]propan-1-one

Molecular Formula

C24H36N2O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C24H36N2O5/c1-3-16-30-22-5-4-13-26(18-22)24(28)19-6-8-20(9-7-19)31-21-10-14-25(15-11-21)23(27)12-17-29-2/h6-9,21-22H,3-5,10-18H2,1-2H3

InChI Key

BUHIFBZQSWWNOH-UHFFFAOYSA-N

SMILES

CCCOC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC

Canonical SMILES

CCCOC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.